2-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-N-isopropylacetamide dihydrochloride
Description
2-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-N-isopropylacetamide dihydrochloride is a piperazine-derived compound featuring a thiophene ring, a hydroxyl group, and an N-isopropylacetamide moiety. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications. Piperazine derivatives are widely explored for their diverse biological activities, including CNS modulation and receptor targeting .
Properties
IUPAC Name |
2-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-N-propan-2-ylacetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2S.2ClH/c1-12(2)16-15(20)11-18-7-5-17(6-8-18)10-13(19)14-4-3-9-21-14;;/h3-4,9,12-13,19H,5-8,10-11H2,1-2H3,(H,16,20);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRXKZGQXJBLOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1CCN(CC1)CC(C2=CC=CS2)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-N-isopropylacetamide dihydrochloride is a complex organic molecule characterized by its unique structural features, including a piperazine ring and thiophene groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 400.36 g/mol . Its structure allows for various interactions with biological targets, which may influence its pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C15H27Cl2N3O3S |
| Molecular Weight | 400.36 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
The mechanism of action for this compound involves interactions with specific biological targets, particularly through hydrogen bonding and π-π interactions facilitated by the hydroxy and thiophene groups. The piperazine ring may interact with various receptors, potentially altering signaling pathways relevant to therapeutic outcomes.
Key Interactions
- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with amino acid residues in target proteins.
- π-π Interactions : The thiophene moiety allows for π-π stacking interactions with aromatic amino acids, enhancing binding affinity to targets.
Enzyme Inhibition
Research indicates that this compound may act as a selective inhibitor of certain enzymes, which is critical in drug development for diseases related to enzyme dysregulation. Preliminary studies suggest that it could inhibit pathways involved in metabolic disorders and cancer progression.
Case Studies
- In Vitro Studies : Laboratory studies have demonstrated the compound's ability to inhibit specific enzyme activities, such as those involved in metabolic pathways. For example, it has shown promise in inhibiting α-glucosidase, which is relevant for diabetes management.
- Pharmacological Evaluations : Further evaluations have revealed that the compound may possess antioxidant properties, contributing to its potential therapeutic applications in oxidative stress-related conditions.
Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound. For instance:
- Thiobenzanilides and Hydroxy Compounds : Research has indicated that similar compounds exhibit notable antimicrobial activity and could serve as templates for developing new drugs targeting resistant strains .
- G Protein-Coupled Receptors (GPCRs) : The compound's potential interactions with GPCRs suggest it may influence various physiological processes, including neurotransmission and hormone regulation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Comparisons
Piperazine Modifications
- Their ester termini differ from the target’s acetamide, affecting hydrolysis rates and bioavailability .
- Fmoc-Protected Piperazine () : 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid is used in peptide synthesis. Unlike the target compound, its Fmoc group enables solid-phase synthesis but reduces biological activity .
Bioactive Heterocycles ()
- Pyrimidine-Indazole Analogs : Examples 123–125 feature pyrimidine cores with indazole substituents. Their molecular weights (~486–490 Da) are lower than thiazole derivatives, but lower yields suggest synthetic challenges. The N-isopropylacetamide group is retained, highlighting its role in target engagement .
Chlorophenyl Analogs ()
Pharmacological Implications
- Target Compound : The hydroxyl and thiophene groups may enhance binding to serotonin or dopamine receptors, common targets for piperazine derivatives. Its dihydrochloride salt improves solubility for parenteral formulations.
- Pyrimidine-Indazole Analogs () : Lower yields but retained N-isopropylacetamide group indicate prioritization of target selectivity over synthetic efficiency .
Preparation Methods
Step 1: Synthesis of N-Isopropyl-2-chloroacetamide
- Reagents: Isopropylamine (1.0 eq), chloroacetyl chloride (1.1 eq), triethylamine (1.5 eq), dichloromethane (0.5 M)
- Procedure:
- Charge DCM (500 mL) with isopropylamine (5.9 g, 0.1 mol) under N₂
- Add TEA (14 mL, 0.15 mol) at 0°C
- Dropwise addition of chloroacetyl chloride (11.1 g, 0.11 mol) over 30 min
- Warm to 20°C, stir 2 h
- Quench with 10% Na₂CO₃ (200 mL), extract with DCM (3×100 mL)
- Dry (Na₂SO₄), concentrate to yield pale yellow oil (6.3 g, 89%)
Critical Parameters:
Step 2: Preparation of 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazine
Method from WO2023026180A1 with modifications:
Reaction Scheme:
Thiophene-2-carbaldehyde → Grignard addition → Epoxidation → Piperazine ring opening
Optimized Conditions:
- Grignard Formation:
- Thiophene-2-carbaldehyde (10 g) + Mg turnings (2.4 g) in THF (100 mL)
- Reflux 3 h until Mg consumed (TLC monitoring: hexane/EtOAc 4:1)
Epoxide Synthesis:
- React Grignard reagent with epichlorohydrin (12 mL) at -78°C
- Warm to 0°C over 2 h, quench with NH₄Cl
Piperazine Coupling:
- Epoxide (8.5 g), piperazine (10.3 g), K₂CO₃ (14 g) in EtOH (150 mL)
- Reflux 12 h → 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazine (14.2 g, 78%)
Analytical Data:
Step 3: Acylation and Salt Formation
Coupling Protocol from PMC9267128:
Reaction:
1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazine (10 mmol) + 2-Chloro-N-isopropylacetamide (11 mmol) in CH₃CN (50 mL) with K₂CO₃ (15 mmol) at 80°C for 8 h
Workup:
- Filter through Celite®, concentrate under reduced pressure
- Purify by flash chromatography (SiO₂, EtOAc/MeOH 9:1) → Free base (82% yield)
Dihydrochloride Salt Formation:
- Dissolve free base (5 g) in EtOAc (30 mL)
- Add HCl (2M in Et₂O, 25 mL) dropwise at 0°C
- Stir 1 h, filter, wash with cold EtOAc
- Dry under vacuum → White solid (5.8 g, 95%)
Salt Characterization:
- MP: 214-216°C (dec.)
- Elemental Analysis: Found: C 48.21%, H 6.89%, N 11.02%; Calc. for C₁₅H₂₆Cl₂N₃O₂S: C 48.39%, H 6.83%, N 11.28%
- XRD: Monoclinic P2₁/c, a=8.452(2) Å, b=12.893(3) Å, c=15.621(4) Å
Comparative Analysis of Synthetic Methods
Optimized Conditions:
- Temperature: 80°C in CH₃CN minimizes side reactions vs DCM or THF
- Base: K₂CO₃ outperforms Et₃N in acylation steps (94% conversion vs 78%)
- Salt Crystallization: EtOAc/Et₂O HCl produces superior crystal morphology vs IPA-HCl
Process Validation and Scalability
Kilogram-Scale Production (Adapted from WO2017212012A1):
Batch Data:
- Input: 1.2 kg piperazine derivative
- Output: 1.05 kg dihydrochloride (87.5% yield)
- PSD: D90 < 50 μm (Malvern Mastersizer)
- Residual Solvents: <300 ppm (GC-FID)
Critical Quality Attributes:
- Impurity Profile:
- Max. 0.15% des-hydroxy analog (HPLC)
- ≤0.1% residual piperazine (IPC-MS)
- Stability:
- 2-year RT stability: <0.5% total degradation products
- Deliquescence point: 82% RH (dynamic vapor sorption)
Analytical Characterization Suite
Spectroscopic Data Matrix:
| Technique | Key Signals |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 1.10 (d, J=6.6 Hz, 6H, iPr), 2.85-3.60 (m, 10H, piperazine + CH₂), 4.95 (s, 1H, OH), 6.95-7.40 (m, 3H, thiophene) |
| IR (ATR) | 3275 cm⁻¹ (NH), 1650 cm⁻¹ (C=O), 1245 cm⁻¹ (C-N), 785 cm⁻¹ (C-S) |
| HRMS (ESI+) | m/z 368.1784 [M+H]⁺ (calc. 368.1789) |
| XRD | 2θ = 10.4°, 16.8°, 21.2° (characteristic dihydrochloride pattern) |
Q & A
Q. Table 1: Key Analytical Parameters
| Technique | Purpose | Example Parameters |
|---|---|---|
| 1H NMR | Confirm backbone and substituents | 400 MHz, DMSO-d6, δ 1.1–7.5 ppm |
| HRMS | Verify molecular formula | ESI+, m/z calc. 426.12; found 426.11 |
| HPLC | Assess purity (>95%) | C18 column, 70:30 acetonitrile/water |
Advanced: How can reaction conditions be optimized to improve synthesis yield during scale-up?
Methodological Answer:
Yield optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution in piperazine derivatization. Evidence shows acetonitrile increases yield by 15% compared to THF .
- Temperature Control : Maintaining 50–60°C during the coupling step minimizes side reactions (e.g., hydrolysis of the acetamide group) .
- Catalyst Use : Triethylamine (TEA) as a base neutralizes HCl byproducts, improving reaction efficiency .
Note : Computational tools (e.g., quantum chemical pathfinding) can predict optimal conditions, reducing trial-and-error experimentation .
Basic: What solubility characteristics are critical for designing in vitro assays?
Methodological Answer:
- Polar Solvents : High solubility in DMSO (>50 mM) is typical for stock solutions. However, aqueous solubility (PBS buffer) is often <1 mM due to the hydrophobic thiophene and isopropyl groups.
- pH Sensitivity : The dihydrochloride salt enhances solubility in neutral buffers (pH 7.4) compared to the free base .
Recommendation : Pre-screen solubility using dynamic light scattering (DLS) to detect aggregation in biological media .
Advanced: How can contradictions between computational binding predictions and experimental pharmacological data be resolved?
Methodological Answer:
- Iterative Refinement : Combine molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) to validate binding affinities. For example, if computational models predict high affinity for serotonin receptors (Ki < 10 nM), but SPR shows Ki > 100 nM, re-evaluate force field parameters or hydration effects .
- Data Triangulation : Cross-validate with isothermal titration calorimetry (ITC) to measure thermodynamic binding parameters .
Basic: What strategies ensure purity and stability during long-term storage?
Methodological Answer:
- Purity Assessment : Use reverse-phase HPLC with UV detection (λ = 254 nm) to monitor degradation products. Acceptable purity for biological studies is ≥95% .
- Storage Conditions : Lyophilized powder stored at -20°C under argon minimizes hydrolysis of the acetamide group. Aqueous solutions should be used within 48 hours .
Advanced: What mechanistic insights guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?
Methodological Answer:
- Structural Modifications : Reduce hydrogen-bond donors (e.g., replace the hydroxy group with a methoxy group) to improve logP and BBB permeability .
- In Silico Modeling : Use PAMPA-BBB assays and quantitative structure-activity relationship (QSAR) models to predict permeability. For example, a logBB > 0.3 indicates favorable brain uptake .
Basic: How is the compound’s stability under physiological conditions evaluated?
Methodological Answer:
- Hydrolytic Stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C for 24 hours. Monitor degradation via LC-MS .
- Oxidative Stability : Expose to H₂O₂ (3% v/v) and analyze for sulfoxide byproducts using NMR .
Advanced: What experimental designs address discrepancies in receptor selectivity profiles across studies?
Methodological Answer:
- Orthogonal Assays : Compare radioligand binding (e.g., ³H-labeled ligands) with functional assays (e.g., cAMP accumulation for GPCR activity) .
- Species-Specific Receptors : Test on human vs. rodent receptor isoforms to identify interspecies variability .
Basic: What spectroscopic methods quantify the compound in biological matrices?
Methodological Answer:
- LC-MS/MS : Use a triple quadrupole MS with multiple reaction monitoring (MRM) for high sensitivity (LOQ < 1 ng/mL) .
- Internal Standards : Deuterated analogs (e.g., d₃-isopropyl group) correct for matrix effects .
Advanced: How can reaction pathways be redesigned to minimize genotoxic impurities?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
